molecular formula C17H25N3O2S B2965000 2-(cyclopentylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one CAS No. 2034252-70-3

2-(cyclopentylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one

Cat. No.: B2965000
CAS No.: 2034252-70-3
M. Wt: 335.47
InChI Key: ZZOVQUBSXWHCCV-UHFFFAOYSA-N
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Description

2-(cyclopentylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one is a synthetic organic compound featuring a piperidinyl core substituted with a 2-methylpyrimidin-4-yloxy group at the 3-position. The ethanone moiety is further functionalized with a cyclopentylsulfanyl group.

Properties

IUPAC Name

2-cyclopentylsulfanyl-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-13-18-9-8-16(19-13)22-14-5-4-10-20(11-14)17(21)12-23-15-6-2-3-7-15/h8-9,14-15H,2-7,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZOVQUBSXWHCCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CSC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclopentylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the cyclopentylsulfanyl group: This can be achieved through the reaction of cyclopentylthiol with an appropriate electrophile.

    Introduction of the piperidinyl group: This step may involve the reaction of piperidine with a suitable halide or other reactive group.

    Attachment of the pyrimidinyl group: This can be done through nucleophilic substitution reactions involving 2-methylpyrimidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(cyclopentylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The piperidinyl and pyrimidinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclopentylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Compounds:

(2-Chloro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone (EP 1 808 168 B1) Core Differences: Replaces the ethanone group with a methanone scaffold. The piperidinyl group is substituted with a pyrazolo[3,4-d]pyrimidin-4-yloxy moiety instead of a 2-methylpyrimidinyloxy group. Functional Impact: The pyrazolopyrimidine system and methanesulfonylphenyl group enhance steric bulk and electronic effects, likely improving target binding affinity compared to the simpler pyrimidine derivative.

2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one (Kathryn M., 2019) Core Similarities: Shares the ethanone-piperidinyl backbone. Substituent Differences: The bromophenyl group lacks the heterocyclic oxygen linkage seen in the target compound. This reduces polarity and may limit interactions with hydrophilic binding pockets.

1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-(cyclopentylsulfanyl)ethan-1-one (BK78995)

  • Core Differences : Replaces piperidine with pyrrolidine (5-membered vs. 6-membered ring), altering conformational flexibility. The 3-chloropyridinyloxy group differs electronically from 2-methylpyrimidinyloxy.

Table 1: Structural and Molecular Comparison

Compound Name Core Structure Key Substituents Molecular Weight
2-(cyclopentylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one Ethanone-piperidine 2-methylpyrimidinyloxy, cyclopentylsulfanyl ~365.5 (calculated)
(2-Chloro-pyridin-4-yl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone Methanone-piperidine Pyrazolopyrimidinyloxy, methanesulfonylphenyl ~565.1 (calculated)
2-(4-bromophenyl)-1-(piperidin-1-yl)ethan-1-one Ethanone-piperidine 4-bromophenyl 282.15
BK78995 Ethanone-pyrrolidine 3-chloropyridinyloxy, cyclopentylsulfanyl 340.87

Research Findings and Functional Implications

  • Bioactivity Trends : Pyrimidine-linked piperidines (e.g., EP 1 808 168 B1) show enhanced kinase inhibition due to planar heterocycles enabling π-π stacking . The target compound’s methylpyrimidine group may offer similar advantages but with reduced steric hindrance.
  • Ring Size Impact : Pyrrolidine in BK78995 vs. piperidine in the target compound may affect binding pocket accommodation due to ring puckering differences .

Biological Activity

Molecular Formula and Weight

  • Molecular Formula: C₁₅H₁₈N₂O₂S
  • Molecular Weight: 298.38 g/mol

Structural Features

The compound features a cyclopentyl sulfanyl group, a piperidine moiety, and a pyrimidine derivative, which are significant for its biological interactions. The presence of these functional groups suggests potential for diverse pharmacological effects.

Research indicates that compounds similar to 2-(cyclopentylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one may interact with various biological targets, including:

  • Enzymatic Inhibition: Compounds with similar structures have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, pyrazolo[3,4-d]pyrimidines have demonstrated significant CDK2 inhibition, suggesting that our compound could have similar properties .

Structure-Activity Relationships (SAR)

Studies on related compounds reveal that the substitution patterns on the piperidine and pyrimidine rings significantly affect biological activity. For example:

  • Piperidine Modifications: Variations in the piperidine ring can enhance selectivity and potency against specific targets like dopamine transporters .
  • Sulfanyl Group Influence: The cyclopentyl sulfanyl group may enhance lipophilicity, improving membrane permeability and bioavailability.

In Vitro Studies

Recent studies have evaluated the efficacy of similar compounds in various cancer cell lines. The IC50 values for related structures against MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) cells were found to be promising:

Compound IDMCF-7 IC50 (nM)HepG2 IC50 (nM)HCT-116 IC50 (nM)
197 ± 1.785 ± 1.899 ± 2.9
259 ± 0.9488 ± 1.89 ± 0.36
345 ± 1.648 ± 0.696 ± 0.24

These findings suggest that modifications in the structure can lead to enhanced anti-cancer activity.

Animal Models

In vivo studies using rodent models have shown that compounds with similar scaffolds exhibit significant anti-tumor effects and improved survival rates when administered at specific dosages .

Q & A

Q. What are the recommended synthetic routes for 2-(cyclopentylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]piperidin-1-yl}ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis involves multi-step reactions, including nucleophilic substitution and coupling strategies. Key steps include:

  • Cyclopentylsulfanyl group introduction : Use sodium hydroxide in dichlorethane for nucleophilic thiol-ether formation, as demonstrated in analogous piperidine derivatives .
  • Piperidine-pyrimidine coupling : Optimize coupling of 3-[(2-methylpyrimidin-4-yl)oxy]piperidine with the ethanone backbone via Buchwald-Hartwig amination or Mitsunobu reactions, adjusting catalyst loading (e.g., Pd/C or DIAD/TPP) to improve yield .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol for >95% purity .

Q. Table 1: Example Reaction Conditions from Analogous Syntheses

StepReagents/ConditionsYield (%)Reference
Thiol-ether formationNaOH, DCM, RT, 12h65–70
Piperidine couplingDIAD/TPP, THF, 0°C → RT, 24h50–60
Final purificationColumn chromatography (hexane:EtOAc = 3:1)95

Q. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer: Combine experimental and computational methods:

  • X-ray crystallography : Resolve crystal packing and confirm stereochemistry, as applied to similar piperidine derivatives .
  • Spectroscopy : Use 1^1H/13^13C NMR (δ 1.5–3.0 ppm for cyclopentyl protons; δ 8.2 ppm for pyrimidine protons) and FT-IR (C=O stretch ~1700 cm1^{-1}) .
  • Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., H-bonding, van der Waals) to predict stability .
  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to analyze electronic distribution and reactive sites .

Advanced Research Questions

Q. How can contradictory data in pharmacological assays (e.g., varying IC50_{50}50​ values across models) be resolved?

Methodological Answer: Address discrepancies through:

  • Dose-response standardization : Use uniform assay conditions (e.g., cell lines, incubation time) to minimize variability. For example, reports pyrimidine derivatives requiring 24h incubation for stable activity .
  • Metabolic stability testing : Assess liver microsomal degradation to identify active metabolites that may influence results .
  • Target selectivity profiling : Screen against off-target receptors (e.g., GPCRs, kinases) via high-throughput SPR or radioligand binding assays .

Q. Table 2: Example Pharmacological Data from Analogous Compounds

Compound ClassAssay ModelIC50_{50} (nM)Reference
Pyrimidine-piperidineHEK293 cells120 ± 15
Cyclopentyl derivativesRAW264.7 macrophages450 ± 50

Q. What computational strategies predict structure-activity relationships (SAR) for optimizing bioactivity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinase domains). For example, the pyrimidine oxygen may form hydrogen bonds with catalytic lysine residues .
  • QSAR modeling : Train models on datasets of analogous compounds to correlate substituent electronegativity (e.g., cyclopentylsulfanyl vs. methylthio) with activity .
  • MD Simulations : Simulate binding dynamics over 100 ns to assess stability of piperidine-pyrimidine conformers in aqueous environments .

Q. How should researchers evaluate environmental fate and ecotoxicological risks during preclinical development?

Methodological Answer: Follow tiered assessment protocols:

  • Biodegradability : Conduct OECD 301F tests to measure microbial degradation in aqueous systems .
  • Aquatic toxicity : Use Daphnia magna acute toxicity assays (EC50_{50} determination) and algal growth inhibition tests .
  • Bioaccumulation potential : Calculate logP values (estimated ~3.5 for this compound) and compare against regulatory thresholds (e.g., REACH logP > 3.0 triggers bioaccumulation studies) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and goggles to prevent dermal exposure. Use fume hoods for synthesis steps involving volatile solvents .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under EPA guidelines .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and light .

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